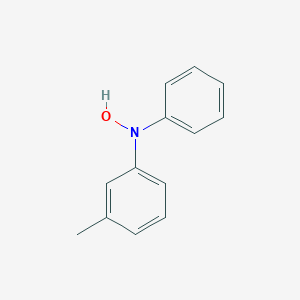
N-Hydroxy-3-methyl-N-phenylaniline
Description
N-Hydroxy-3-methyl-N-phenylaniline (CAS: 104613-43-6), also known as N-m-Tolyl-N-phenylhydroxylamine, is a substituted aromatic amine characterized by a hydroxyl (-OH) group and a methyl (-CH₃) group attached to the nitrogen atom of a diphenylamine backbone. Its molecular formula is C₁₃H₁₃NO, and its structure features a methyl substituent in the meta position relative to the hydroxyl group on the aromatic ring (Fig. 1). This compound is of interest in organic synthesis, particularly in redox reactions and coordination chemistry, due to its hydroxylamine functionality.
Properties
CAS No. |
104613-43-6 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
PLQVBLYEPJDZEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methyl-N-phenylaniline
- Molecular Formula : C₁₃H₁₃N
- Key Differences : Lacks the hydroxyl group present in N-Hydroxy-3-methyl-N-phenylaniline.
- Properties :
- Higher lipophilicity due to the absence of the polar -OH group.
- Lower solubility in polar solvents (e.g., water) compared to the hydroxylated derivative.
- Reactivity: The amine group is more nucleophilic in the absence of electron-withdrawing -OH, making it reactive in alkylation or acylation reactions. Not involved in redox cycles or metal chelation, unlike hydroxylamine derivatives.
3-Methoxydiphenylamine
- Molecular Formula: C₁₃H₁₃NO
- Key Differences : Contains a methoxy (-OCH₃) group instead of a hydroxyl (-OH) group.
- Properties :
- Melting Point : 71°C vs. undetermined for this compound.
- The methoxy group is less polar than -OH, leading to reduced hydrogen-bonding capacity.
- Reactivity: Methoxy acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution.
N-(4-Chlorophenyl)-N-hydroxypropanamide Derivatives
- Example : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide
- Key Differences : Hydroxamic acid derivatives with amide linkages, unlike the hydroxylamine structure.
- Reactivity :
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


